molecular formula C8H6BrNS2 B1273659 5-Bromo-2-(methylthio)benzothiazole CAS No. 203395-29-3

5-Bromo-2-(methylthio)benzothiazole

Cat. No.: B1273659
CAS No.: 203395-29-3
M. Wt: 260.2 g/mol
InChI Key: PSMLEPVOELTZAZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)benzothiazole is a useful research compound. Its molecular formula is C8H6BrNS2 and its molecular weight is 260.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

5-Bromo-2-(methylthio)benzothiazole derivatives have shown promising results in antitumor activity, particularly against breast cancer cell lines. A study synthesizing various 2-(4-aminophenyl)benzothiazoles found these compounds exhibited inhibitory activity in vitro against a range of human breast cancer cell lines (Shi et al., 1996). Another study highlighted the potential of 2-(4-amino-3-methylphenyl)benzothiazoles as antitumor agents, extending their spectrum to ovarian, lung, renal, and colon carcinoma cell lines (Bradshaw et al., 2001).

Antimicrobial Properties

Compounds derived from this compound demonstrated antimicrobial activity. A study involving the synthesis of 3-substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles showed effectiveness against various microbial species (Bhagat et al., 2012).

Environmental Impact and Biodegradation

Investigations into the environmental impact of benzothiazole derivatives, including this compound, revealed their presence in industrial wastewater. Their limited biodegradability and potential toxicity in the aquatic environment were highlighted, indicating the need for careful management of these compounds in industrial processes (Reemtsma et al., 1995).

Chemical Synthesis and Modification

5-Substituted 1,3-benzothiazol-2(3H)-ones, including N-methyl analogues, were prepared from 5-bromo-1,3-benzothiazol-2(3H)-ones using Stille and Suzuki reactions. This illustrates the versatility of this compound in chemical synthesis (Pirat et al., 2011).

Pharmaceutical Applications

This compound derivatives have been evaluated for their potential pharmaceutical applications, particularly in antitumor activity. One study discussed the development of a series of 2-(4-aminophenyl)benzothiazoles, leading to the identification of a clinical candidate, Phortress, for antitumor therapy (Bradshaw & Westwell, 2004).

Toxicological Studies

The toxicological impact of this compound and its derivatives was evaluated in various studies. One such study examined the DNA damage and cell cycle arrest induced by these compounds, revealing the importance of a functional aryl hydrocarbon receptor signaling pathway for their cytotoxic effects (Trapani et al., 2003).

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMLEPVOELTZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384225
Record name 5-Bromo-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203395-29-3
Record name 5-Bromo-2-(methylthio)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromobenzo[d]thiazole-2-thiol (24 mg, 0.098 mmol) in EtOH (1.5 mL) was added triethylamine (10 mg, 0.098 mmol) and methyliodide (14 mg, 0.098 mmol). The mixture was heated at reflux for 1.5 h. Then the mixture was extracted with dichloromethane (3×10 mL). The combined organic extracts were washed with brine, dried (Na2SO4) and concentrated to give 5-bromo-2-(methylthio)benzothiazole 20 mg (80%).
Quantity
24 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
14 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-1,3-benzothiazole-2-thiol (3.0 g, 12.19 mmol), dry THF (44 mL), iodomethane (0.80 mL, 12.80 mmol), KOH (0.68 g, 12.19 mmol), and tetra-n-butylammonium bromide (0.39 g, 1.2 mmol) was stirred at rt overnight. The reaction mixture was diluted with EtOAc (100 mL) and washed with saturated, aqueous Na2CO3 (50 mL). The organic layer was dried over MgSO4 and then concentrated. The crude material was purified by ISCO® chromatography using 1-2% EtOAc in hexane to obtain the desired product (2.4 g, 76%). 1H NMR (400 MHz, DMSO-d6) δ 8.02 (s, 1H), 8.0 (d, 1H), 7.51 (d, 1H), 2.79 (s, 3H); LC-MS m/z[M+H]+ 260.3 & 262.2, RT 3.82 min.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
76%

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